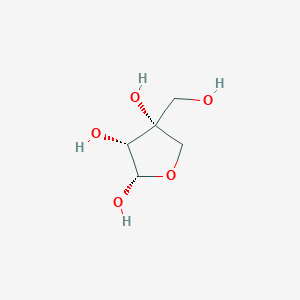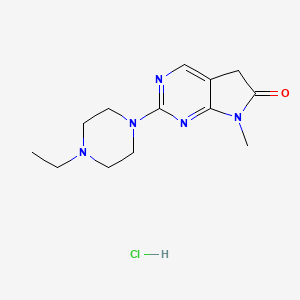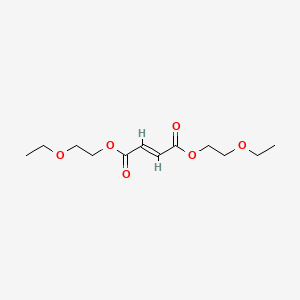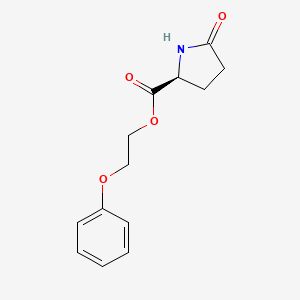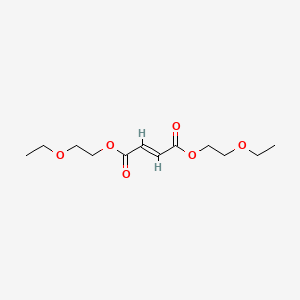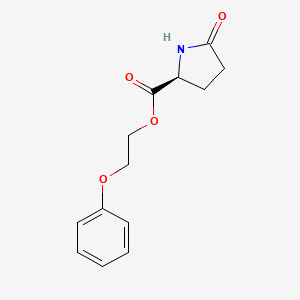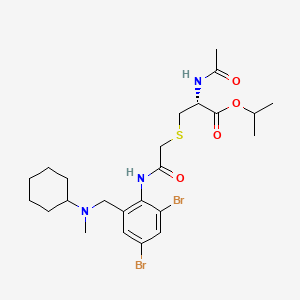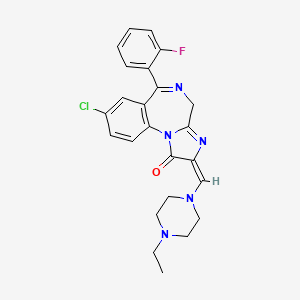
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-ethyl-1-piperazinyl)methylene)-6-(2-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-ethyl-1-piperazinyl)methylene)-6-(2-fluorophenyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound, with its unique structural features, may exhibit distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives typically involves multi-step organic reactions. The process may start with the formation of the imidazo ring, followed by the introduction of the benzodiazepine core. Key steps may include:
Cyclization reactions: Formation of the imidazo ring.
Substitution reactions: Introduction of the chloro and fluorophenyl groups.
Condensation reactions: Attachment of the piperazinyl moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepines.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating anxiety, insomnia, and other CNS disorders.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzodiazepines typically involves modulation of the gamma-aminobutyric acid (GABA) receptor. This compound may bind to the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The specific molecular targets and pathways involved would depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one derivatives may exhibit unique pharmacological profiles due to their distinct structural features, such as the presence of the imidazo ring and specific substituents like the chloro and fluorophenyl groups.
Propiedades
Número CAS |
61197-82-8 |
|---|---|
Fórmula molecular |
C24H23ClFN5O |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
(2E)-8-chloro-2-[(4-ethylpiperazin-1-yl)methylidene]-6-(2-fluorophenyl)-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C24H23ClFN5O/c1-2-29-9-11-30(12-10-29)15-20-24(32)31-21-8-7-16(25)13-18(21)23(27-14-22(31)28-20)17-5-3-4-6-19(17)26/h3-8,13,15H,2,9-12,14H2,1H3/b20-15+ |
Clave InChI |
LCBKGTTXCMJOJY-HMMYKYKNSA-N |
SMILES isomérico |
CCN1CCN(CC1)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
SMILES canónico |
CCN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



